molecular formula C18H22N2O3 B4621673 1-[4-(Furan-2-ylmethyl)piperazin-1-yl]-2-phenoxypropan-1-one

1-[4-(Furan-2-ylmethyl)piperazin-1-yl]-2-phenoxypropan-1-one

Cat. No.: B4621673
M. Wt: 314.4 g/mol
InChI Key: JBEOOQFDPDCHKK-UHFFFAOYSA-N
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Description

1-[4-(Furan-2-ylmethyl)piperazin-1-yl]-2-phenoxypropan-1-one is a synthetic organic compound that features a furan ring, a piperazine ring, and a phenoxypropanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(Furan-2-ylmethyl)piperazin-1-yl]-2-phenoxypropan-1-one typically involves the following steps:

    Formation of the Furan-2-ylmethylpiperazine Intermediate: This step involves the reaction of furan-2-carbaldehyde with piperazine in the presence of a suitable catalyst.

    Coupling with Phenoxypropanone: The intermediate is then reacted with 2-phenoxypropan-1-one under basic conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[4-(Furan-2-ylmethyl)piperazin-1-yl]-2-phenoxypropan-1-one can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The carbonyl group in the phenoxypropanone moiety can be reduced to form alcohol derivatives.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Alcohol derivatives of the phenoxypropanone moiety.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

1-[4-(Furan-2-ylmethyl)piperazin-1-yl]-2-phenoxypropan-1-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Biology: The compound is used in research to study its effects on cellular pathways and receptor interactions.

    Industry: It may be used as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 1-[4-(Furan-2-ylmethyl)piperazin-1-yl]-2-phenoxypropan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and influencing various cellular pathways. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, affecting signal transduction and cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Benzylpiperazin-1-yl)-2-phenoxypropan-1-one
  • 1-(4-(2-Methoxyphenyl)piperazin-1-yl)-2-phenoxypropan-1-one

Uniqueness

1-[4-(Furan-2-ylmethyl)piperazin-1-yl]-2-phenoxypropan-1-one is unique due to the presence of the furan ring, which imparts distinct chemical and biological properties. The furan ring can participate in various chemical reactions, and its presence may enhance the compound’s ability to interact with specific molecular targets, making it a valuable scaffold in drug design and development.

Properties

IUPAC Name

1-[4-(furan-2-ylmethyl)piperazin-1-yl]-2-phenoxypropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3/c1-15(23-16-6-3-2-4-7-16)18(21)20-11-9-19(10-12-20)14-17-8-5-13-22-17/h2-8,13,15H,9-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBEOOQFDPDCHKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCN(CC1)CC2=CC=CO2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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